4-(3-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3,4-dihydrophthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Hydroxy-3-methylphenyl)phthalazin-1(2H)-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a phthalazinone core substituted with a hydroxy and methyl group on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxy-3-methylphenyl)phthalazin-1(2H)-one typically involves the condensation of 4-hydroxy-3-methylbenzaldehyde with phthalic anhydride under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or polyphosphoric acid, which facilitates the formation of the phthalazinone ring.
Industrial Production Methods
In an industrial setting, the production of 4-(4-Hydroxy-3-methylphenyl)phthalazin-1(2H)-one can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxy-3-methylphenyl)phthalazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The phthalazinone ring can be reduced to form a dihydrophthalazinone derivative.
Substitution: The hydroxy and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Formation of 4-(4-oxo-3-methylphenyl)phthalazin-1(2H)-one.
Reduction: Formation of 4-(4-hydroxy-3-methylphenyl)dihydrophthalazin-1(2H)-one.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antioxidant, and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Hydroxy-3-methylphenyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Hydroxyphenyl)phthalazin-1(2H)-one
- 4-(3-Methylphenyl)phthalazin-1(2H)-one
- 4-(4-Methoxyphenyl)phthalazin-1(2H)-one
Uniqueness
4-(4-Hydroxy-3-methylphenyl)phthalazin-1(2H)-one is unique due to the presence of both hydroxy and methyl groups on the phenyl ring, which can influence its reactivity and biological activity. This dual substitution pattern can enhance its potential as a multifunctional compound in various applications.
Properties
CAS No. |
232597-12-5 |
---|---|
Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
4-(4-hydroxy-3-methylphenyl)-2H-phthalazin-1-one |
InChI |
InChI=1S/C15H12N2O2/c1-9-8-10(6-7-13(9)18)14-11-4-2-3-5-12(11)15(19)17-16-14/h2-8,18H,1H3,(H,17,19) |
InChI Key |
YTKAUIROIYQCKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NNC(=O)C3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.